Physicochemical Profile vs. Unsubstituted Piperidine Analog
The target compound (CAS 1263216-79-0) carries a 4-methyl substituent on the piperidine ring, which increases molecular weight by approximately 14 Da and alters key physicochemical parameters relative to the unsubstituted piperidine analog 2-(piperidin-1-yl)thiazole-5-carbaldehyde (CAS 129865-52-7). The predicted density of the target compound is 1.194 ± 0.06 g/cm³ versus 1.257 ± 0.06 g/cm³ for the unsubstituted analog, and the predicted boiling point is 344.7 ± 34.0 °C versus 342.0 ± 34.0 °C . The 4-methyl group elevates the predicted logP (XLogP3 ≈ 2.5) compared with the unsubstituted variant, which lacks this lipophilic increment . These differences influence chromatographic retention, solvent partitioning, and passive membrane permeability in biological assays.
| Evidence Dimension | Physicochemical properties (density, boiling point, lipophilicity) |
|---|---|
| Target Compound Data | Density: 1.194 ± 0.06 g/cm³ (predicted); Boiling point: 344.7 ± 34.0 °C (predicted); MW: 210.30; XLogP3 ≈ 2.5 |
| Comparator Or Baseline | 2-(Piperidin-1-yl)thiazole-5-carbaldehyde (CAS 129865-52-7): Density: 1.257 ± 0.06 g/cm³ (predicted); Boiling point: 342.0 ± 34.0 °C (predicted); MW: 196.27 |
| Quantified Difference | ΔMW = +14.03 Da; ΔDensity ≈ −0.063 g/cm³; ΔBoiling point ≈ +2.7 °C; ΔXLogP3 ≈ +0.7 units (estimated) |
| Conditions | Predicted physicochemical parameters from ACD/Labs Percepta and ChemSrc databases |
Why This Matters
Procurement decisions based on physicochemical compatibility—particularly for assays requiring defined lipophilicity windows or chromatographic method development—cannot substitute the unsubstituted piperidine analog without re-optimizing conditions.
- [1] ChemicalBook. 2-PIPERIDIN-1-YL-THIAZOLE-5-CARBALDEHYDE – Physical Properties. CAS 129865-52-7. https://www.chemicalbook.cn/ View Source
- [2] Kuujia. 2-(4-Methylpiperidin-1-yl)thiazole-5-carbaldehyde – Computed Properties. CAS 1263216-79-0. https://www.kuujia.com/cas-1263216-79-0.html View Source
